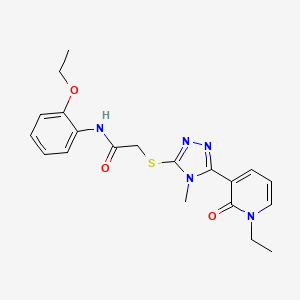
N-(2-ethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antimicrobial Activities
One of the primary applications of thiazole and its fused derivatives, such as N-(2-ethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide, involves its synthesis for antimicrobial purposes. Research shows that the synthesis of thiazole derivatives and their reaction with various reagents can yield compounds with significant antimicrobial activities against both bacterial and fungal isolates. This includes reactions with acetophenone, aromatic aldehydes, and cyanomethylene reagents, among others, to produce compounds that were tested and showed in vitro antimicrobial activity against pathogens such as Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).
Radiosynthesis for Herbicide and Safener Studies
Another application involves the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners. Research into the synthesis of high-specific-activity versions of these compounds, such as acetochlor (a chloroacetanilide herbicide), for studies on their metabolism and mode of action highlights the importance of these compounds in agricultural science. The creation of radiolabeled compounds enables the detailed study of the biochemical pathways involved in herbicide action and safening, which are crucial for developing more effective and environmentally friendly agricultural chemicals (Latli & Casida, 1995).
Enzyme Inhibitory Activities
Further research has explored the conventional and microwave-assisted synthesis of 1,2,4-triazole analogues, including derivatives of this compound, for their enzyme inhibitory activities. These compounds have been evaluated for their potential against various enzymes, revealing promising activity profiles. For example, one study found that certain compounds showed good activity against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, indicating potential therapeutic applications in conditions related to enzyme dysfunction (Virk et al., 2018).
Antitumor Activity
Additionally, the synthesis and antitumor activity evaluation of novel derivatives incorporating thiazole and other heterocycles have been significant. These compounds, derived from reactions involving thiazole precursors, have shown promising antitumor effects against various cancer cell lines in preliminary studies. The synthesis pathways often involve multi-step reactions, leading to the creation of compounds with potential application in cancer therapy. The detailed structural characterization and biological evaluation of these compounds contribute to the broader field of medicinal chemistry and oncology research (Albratty et al., 2017).
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-4-25-12-8-9-14(19(25)27)18-22-23-20(24(18)3)29-13-17(26)21-15-10-6-7-11-16(15)28-5-2/h6-12H,4-5,13H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVOTAXHMQXNMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B2822713.png)
![2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2822714.png)
![3-methanesulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide](/img/structure/B2822715.png)

![2-chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B2822717.png)
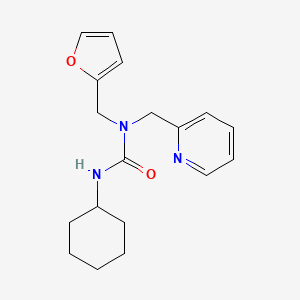
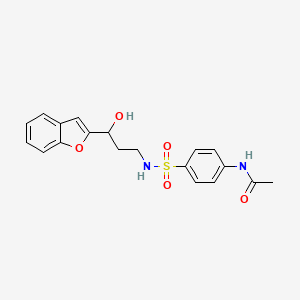
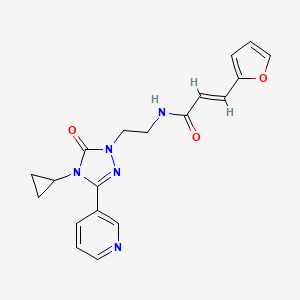
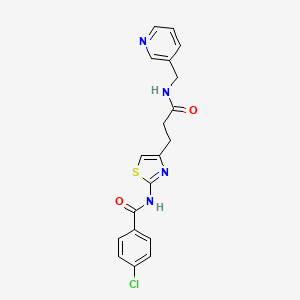
![N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2822723.png)
![4-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2822724.png)
![(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride](/img/structure/B2822729.png)
![Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2822730.png)
